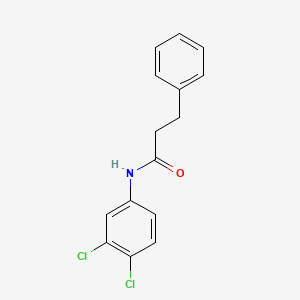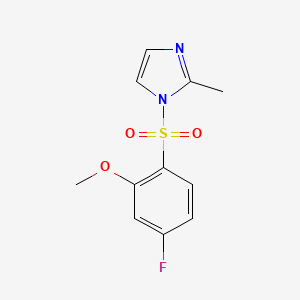![molecular formula C20H24O4 B5865183 4-methyl-6,7-bis[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5865183.png)
4-methyl-6,7-bis[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-6,7-bis[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6,7-bis[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one typically involves multiple steps. One common method starts with the reaction of 3,4-bis[(3-methylbut-2-en-1-yl)oxy]phenylmethanol with sodium hydride in dimethylformamide (DMF) at room temperature . The product is then purified using gravity column chromatography with silica gel and a mobile phase of n-hexane and ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-6,7-bis[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
4-methyl-6,7-bis[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: Researchers investigate its potential as an antioxidant and its effects on various biological pathways.
Industry: It may be used in the development of new materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 4-methyl-6,7-bis[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting specific enzymes involved in inflammatory and cancer pathways.
Signal Transduction Modulation: Affecting cellular signaling pathways that regulate cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-3-methylbut-2-en-1-yl diphosphate: Shares a similar structural motif and is involved in isoprenoid biosynthesis.
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone: Another flavonoid with similar biological activities.
Uniqueness
4-methyl-6,7-bis[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. Its dual prenylation at positions 6 and 7 enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
4-methyl-6,7-bis(3-methylbut-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-13(2)6-8-22-18-11-16-15(5)10-20(21)24-17(16)12-19(18)23-9-7-14(3)4/h6-7,10-12H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJFSHYNEDHTER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)OCC=C(C)C)OCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-ethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5865109.png)
![4-ethyl-2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5865115.png)


![4-[(1-Benzylindol-3-yl)methylamino]-4-oxobutanoic acid](/img/structure/B5865123.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5865125.png)

cyanamide](/img/structure/B5865161.png)


![5-nitro-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5865187.png)

![5,5-dimethyl-3-{2-[(4-methylphenyl)thio]ethyl}-2,4-imidazolidinedione](/img/structure/B5865195.png)
![N-[2-(piperidin-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5865205.png)
